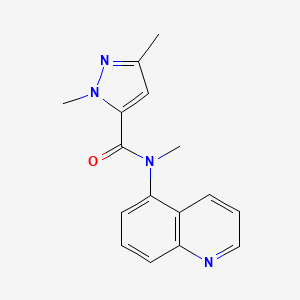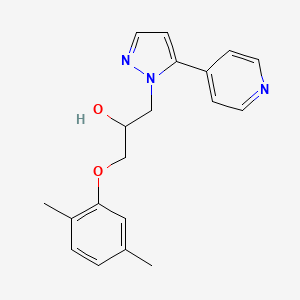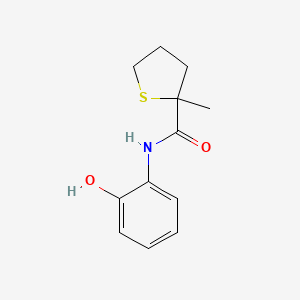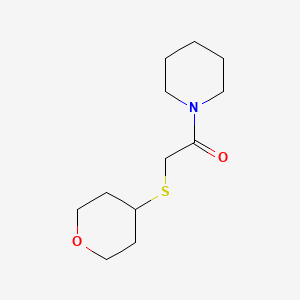
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide, also known as TQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. TQ has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide involves its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also possesses antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound also possesses antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide in lab experiments is its potent biological activity against various diseases. This compound has been shown to possess potent anticancer activity against a wide range of cancer cell lines, making it an attractive candidate for cancer therapy. Moreover, this compound has been shown to possess neuroprotective and cardioprotective effects, making it a potential therapeutic agent for neurodegenerative and cardiovascular diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide. One of the areas of interest is the development of this compound-based drug formulations for cancer therapy. This compound has been shown to possess potent anticancer activity against a wide range of cancer cell lines, and its development as a drug formulation could lead to the development of new cancer therapies. Another area of interest is the investigation of this compound's neuroprotective and cardioprotective effects in vivo. Further research is needed to determine the optimal dosage and administration of this compound for these potential therapeutic applications. Additionally, the development of new synthesis methods for this compound could lead to the production of this compound in larger quantities and at a lower cost, making it more accessible for research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide involves the reaction of 5-amino-2,3-dimethylpyrazine with 5-chloro-2-methylquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been shown to possess cardioprotective effects against ischemic heart disease and myocardial infarction.
Propriétés
IUPAC Name |
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-10-15(20(3)18-11)16(21)19(2)14-8-4-7-13-12(14)6-5-9-17-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJDUWPPDZXHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(C)C2=CC=CC3=C2C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)

